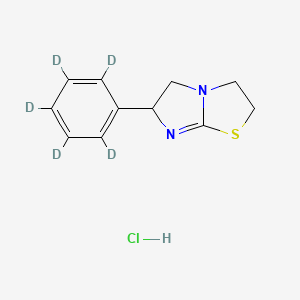

テトラミゾール-d5塩酸塩

説明

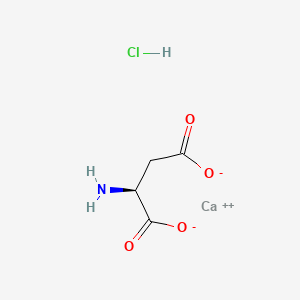

Tetramisole-d5 hydrochloride is an isotopically labeled compound of tetramisole . It is a biological response modifier with anthelmintic activity . It is commonly used in analytical chemistry .

Molecular Structure Analysis

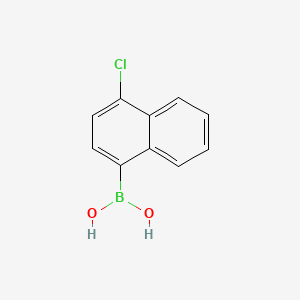

The empirical formula of Tetramisole-d5 hydrochloride is C11D5H7N2S · HCl . The molecular weight is 245.78 . The SMILES string representation is Cl. [2H]c1c ( [2H])c ( [2H])c (c ( [2H])c1 [2H])C2CN3CCSC3=N2 .Physical and Chemical Properties Analysis

Tetramisole-d5 hydrochloride has a molecular weight of 245.78 . The melting point is between 258 - 266 °C .科学的研究の応用

分析用標準品

テトラミゾール-d5塩酸塩は、分析用標準品として使用されます . 安定同位体標識により、高速液体クロマトグラフィー(HPLC)やガスクロマトグラフィー(GC)などの様々な分析技術で使用されます .

LC-MS/MSにおける内部標準

液体クロマトグラフィータンデム質量分析法(LC-MS/MS)による牛乳サンプル中のレバミゾールの定量において、内部標準として使用されます . これにより、牛乳などの複雑なマトリックスにおけるレバミゾールなどの関連化合物の正確な定量に役立ちます。

生物応答修飾剤

テトラミゾール-d5塩酸塩は、駆虫作用を持つ生物応答修飾剤です . つまり、生物システムの応答を修飾することができ、寄生虫による感染症の治療に使用されます。

獣医学

獣医学で使用されます . 駆虫作用により、動物における寄生虫による感染症の治療に役立ちます。

非伝統的な線虫駆除剤に関する研究

非伝統的な線虫駆除剤の研究に使用されています . 研究者は、線虫感染症を制御するための効果と潜在的な応用について研究するために、この化合物を使用します。

アルカリホスファターゼ阻害剤

テトラミゾール-d5塩酸塩は、アルカリホスファターゼ阻害剤として、テトラミゾール誘導体の構造活性相関研究に使用されます . これは、多くの生物学的プロセスに関与する重要な酵素であるアルカリホスファターゼを阻害する能力に対する、テトラミゾール誘導体の分子構造の変化がどのように影響するかを理解するのに役立ちます。

作用機序

Target of Action

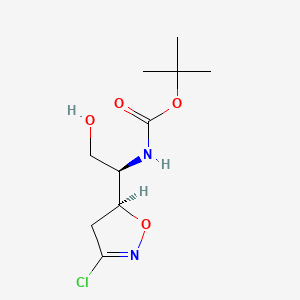

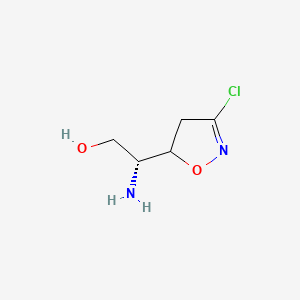

Tetramisole-d5 hydrochloride is a biological response modifier with anthelmintic activity . It is primarily used to treat hookworm infections . The primary targets of Tetramisole-d5 hydrochloride are the ganglions and nervous cells of the worms .

Mode of Action

Tetramisole-d5 hydrochloride causes a depolarization of the ganglions and nervous cells of the worms . This interaction results in the paralysis of the worms within 1 to 3 hours after administration . At a low dose, Tetramisole-d5 hydrochloride also has a stimulating effect on the immune system of mammals .

Biochemical Pathways

It is known that the compound’s anthelmintic activity results from a maintained depolarization of the muscle cells of the worms .

Pharmacokinetics

A study on the chiral pharmacokinetics of tetramisole stereoisomers showed that dexamisole, one of the isomers, had significantly longer apparent elimination half-lives (702 – 100 h) than levamisole (287 – 477 h) . This suggests that the pharmacokinetics of Tetramisole-d5 hydrochloride may be influenced by the ratio of its isomers.

Result of Action

The primary result of Tetramisole-d5 hydrochloride’s action is the paralysis and subsequent death or expulsion of the worms . This is due to the compound’s interaction with the ganglions and nervous cells of the worms, which leads to their depolarization .

Safety and Hazards

Tetramisole-d5 hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

生化学分析

Biochemical Properties

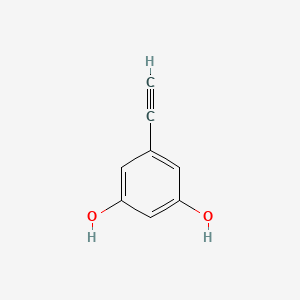

Tetramisole-d5 hydrochloride is known to interact with tissue non-specific alkaline phosphatase (TNAP) . TNAP is involved in the synthesis of GABA and adenosine, which are the main inhibitory neurotransmitters in the cortex . Tetramisole-d5 hydrochloride, as a well-documented TNAP inhibitor, can influence these biochemical reactions .

Cellular Effects

In the context of cellular effects, Tetramisole-d5 hydrochloride has been found to suppress neuronal activity . It reduces neuronal response amplitude in a dose-dependent manner and also decreases axonal conduction velocity . These effects are independent of its action on TNAP .

Molecular Mechanism

The molecular mechanism of Tetramisole-d5 hydrochloride involves blocking voltage-dependent sodium channels . This blocking action is thought to be responsible for the observed reduction in neuronal response amplitude and decrease in axonal conduction velocity .

Temporal Effects in Laboratory Settings

It is known that the compound has a limited shelf life .

Dosage Effects in Animal Models

A slight overdosing should not be a problem, but twice the recommended dose can already cause adverse reactions, especially in pets and horses .

Metabolic Pathways

It is known that tetramisole, the non-deuterated form of the compound, acts as an agonist to nicotinic acetylcholine receptors .

Subcellular Localization

Given its known interactions with TNAP and voltage-dependent sodium channels, it is likely that the compound localizes to regions of the cell where these components are present .

特性

IUPAC Name |

6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN3CCSC3=N2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746828 | |

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-85-6 | |

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)